

The Pyrimidine Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Fluorophenyl)-2-pyrimidinethiol

Cat. No.: B178525

[Get Quote](#)

An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist Abstract

The pyrimidine ring, a fundamental component of nucleic acids, is a cornerstone of medicinal chemistry.^[1] Its inherent ability to engage in diverse biological interactions has made it a "privileged scaffold" in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of the multifaceted biological activities of pyrimidine derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the intricate mechanisms of action, explore key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these potent molecules. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of next-generation pyrimidine-based therapeutics.

The Architectural Significance of the Pyrimidine Core

The six-membered heterocyclic ring of pyrimidine, with its two nitrogen atoms at positions 1 and 3, provides a unique electronic and structural framework. This architecture allows for a

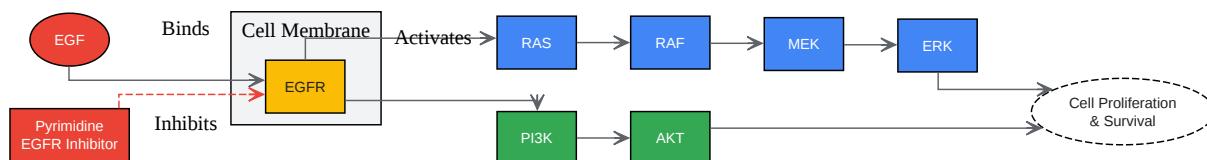
wide range of chemical modifications, enabling the fine-tuning of a molecule's physicochemical properties and biological target affinity. The nitrogen atoms can act as hydrogen bond acceptors, while various substituents on the carbon atoms can engage in hydrophobic, ionic, or other non-covalent interactions with biological macromolecules. This versatility is a key reason why pyrimidine derivatives have found success across a broad spectrum of therapeutic areas. [2][3]

Anticancer Activity: Targeting the Engines of Malignancy

Pyrimidine derivatives have emerged as a major class of anticancer agents, primarily by interfering with the cellular machinery essential for tumor growth and proliferation.[4] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes to the modulation of key signaling pathways.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of pyrimidine derivatives are often achieved through several key mechanisms:


- **Inhibition of Kinase Signaling:** Many pyrimidine-based drugs function as potent inhibitors of protein kinases, enzymes that play a central role in regulating cell growth, differentiation, and survival.[1][5] By blocking the activity of kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), these compounds can halt tumor progression.[6]
- **Disruption of Nucleic Acid Synthesis:** As structural analogs of the natural pyrimidine bases (uracil, thymine, and cytosine), some derivatives can be fraudulently incorporated into DNA and RNA, leading to structural anomalies and triggering cell death.[5] Others inhibit key enzymes involved in the biosynthesis of pyrimidines, thereby starving cancer cells of the building blocks needed for DNA replication.
- **Tubulin Polymerization Inhibition:** A growing number of pyrimidine derivatives have been shown to target the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7][8]

Case Study: EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

Mutations in the EGFR gene are a common driver of NSCLC.^[9] This has led to the development of several generations of pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs).

- First-generation inhibitors, such as Gefitinib and Erlotinib, are reversible binders to the ATP-binding site of the EGFR kinase domain.
- Second-generation inhibitors, like Afatinib, are irreversible inhibitors that form a covalent bond with a cysteine residue in the active site.
- Third-generation inhibitors, including Osimertinib, were specifically designed to overcome resistance mechanisms, such as the T790M "gatekeeper" mutation, that arise during treatment with earlier-generation drugs.^{[9][10]}

The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.^{[1][11]} Pyrimidine-based EGFR inhibitors block this signaling cascade at its origin.

[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic effects of potential anticancer agents.[12]

Materials:

- Cancer cell line of interest (e.g., A549 for lung cancer)
- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- Pyrimidine derivative to be tested
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- Microplate reader

Procedure:

- Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]
- Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium and add to the wells. Include a vehicle-only control. Incubate for 48-72 hours.[12]
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
- Solubilization: Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

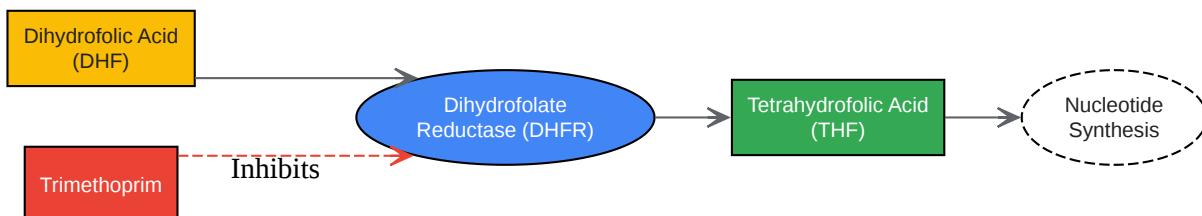
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Quantitative Data: Anticancer Activity of Representative Pyrimidine Derivatives

Compound Class	Target	Cancer Cell Line	IC50 (μM)	Reference
Pyrazolo[3,4-d]pyrimidine	EGFR	HCT-116	5.66	[13]
Pyrido[2,3-d]pyrimidine	Tubulin Polymerization	MCF-7	3.02	[8]
Fused Pyrimidine	Src Kinase	HCT-116	0.018 - 9.98	[5]
Diaminopyrimidine	EGFR T790M	H1975	0.0022	[14]

Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. Pyrimidine derivatives have shown significant promise in this area, exhibiting both antibacterial and antifungal properties.


Mechanism of Action: Disrupting Microbial Viability

Pyrimidine-based antimicrobials often target essential cellular processes in microorganisms:

- Inhibition of Folic Acid Synthesis: Some derivatives, like Trimethoprim, act as potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the bacterial folic acid synthesis pathway. This deprives the bacteria of essential precursors for DNA and RNA synthesis.[15]
- Inhibition of DNA Gyrase: DNA gyrase is a bacterial enzyme crucial for DNA replication. Certain pyrimidine derivatives can inhibit its activity, leading to lethal double-stranded DNA

breaks.[16]

The inhibition of DHFR by pyrimidine derivatives like Trimethoprim is a classic example of targeted antimicrobial therapy. By mimicking the natural substrate, dihydrofolic acid, these compounds block the production of tetrahydrofolic acid, a vital cofactor in nucleotide synthesis.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Trimethoprim, a pyrimidine-based DHFR inhibitor.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

- Bacterial or fungal strain of interest
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
- 96-well microtiter plates
- Pyrimidine derivative to be tested
- Spectrophotometer or microplate reader

Procedure:

- Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

- Serial Dilution: Prepare two-fold serial dilutions of the pyrimidine derivative in the broth medium directly in the wells of the 96-well plate.
- Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density.

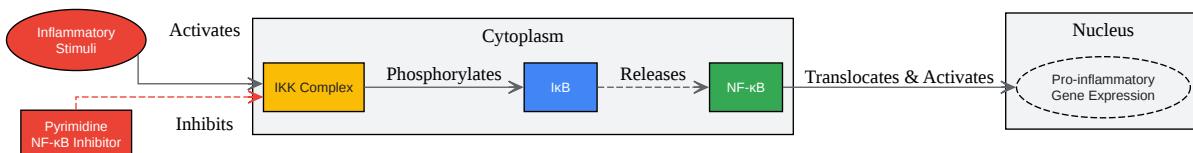
Quantitative Data: Antimicrobial Activity of Representative Pyrimidine Derivatives

Compound Class	Target Organism	MIC (µg/mL)	Reference
Pyrazolo[3,4-d]pyrimidine	Staphylococcus aureus	3.8	[10]
1,2,4-Triazolo[1,5-a]pyrimidine	Escherichia coli	0.25 - 2.0	[17]
Thiophenyl Pyrimidine	MRSA	2	[8]
Fused Pyrimidine	Candida albicans	625	[18]

Antiviral and Anti-inflammatory Activities: Modulating Host Responses

Beyond their direct cytotoxic and antimicrobial effects, pyrimidine derivatives also exhibit potent antiviral and anti-inflammatory activities, often by modulating host cellular pathways.

Antiviral Mechanisms


- Inhibition of Viral Enzymes: Many antiviral pyrimidine nucleoside analogs, such as Zidovudine (AZT), are phosphorylated intracellularly to their active triphosphate form. They

then act as chain terminators when incorporated into the growing viral DNA by reverse transcriptase.[19]

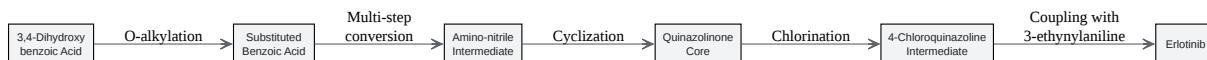
Anti-inflammatory Mechanisms

- Inhibition of Pro-inflammatory Mediators: Pyrimidine derivatives can exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators like prostaglandins (via COX enzyme inhibition) and nitric oxide.[2][12]
- Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Some pyrimidine derivatives have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory genes.[11][20]

The canonical NF-κB pathway is activated by various stimuli, leading to the nuclear translocation of NF-κB dimers and the transcription of pro-inflammatory genes. Pyrimidine-based inhibitors can interfere with this pathway at multiple points.

[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB signaling pathway by pyrimidine derivatives.


Synthesis of Key Pyrimidine-Based Drugs: Case Studies

The versatility of the pyrimidine scaffold is further highlighted by the diverse synthetic routes employed to access clinically important drugs.

Synthesis of Erlotinib

Erlotinib, an EGFR inhibitor, is typically synthesized through a multi-step process that involves the construction of the quinazoline core followed by coupling with 3-ethynylaniline.[18][21][22]

A Representative Synthetic Workflow:

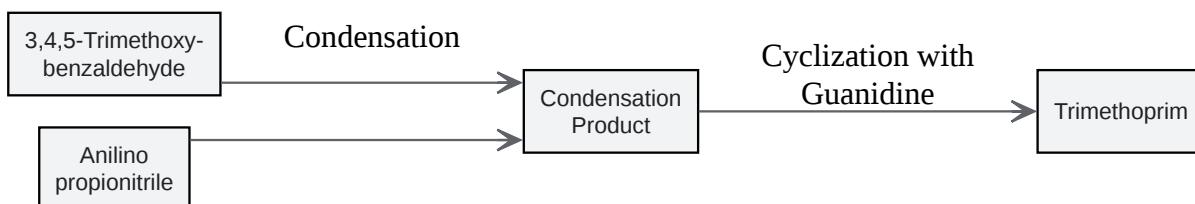
[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of Erlotinib.

Synthesis of Zidovudine (AZT)

The synthesis of the antiviral drug Zidovudine often starts from thymidine and involves the introduction of the key azido group at the 3'-position of the sugar moiety.[19][23]

A Representative Synthetic Workflow:


[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of Zidovudine.

Synthesis of Trimethoprim

The antibacterial agent Trimethoprim can be synthesized through various routes, often involving the condensation of a substituted benzaldehyde with a propanenitrile derivative, followed by cyclization with guanidine.[24][25][26]

A Representative Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of Trimethoprim.

Future Perspectives and Conclusion

The pyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents.^[27] Current research is focused on several key areas:

- Development of Covalent and Allosteric Inhibitors: To overcome drug resistance, novel pyrimidine derivatives are being designed as covalent or allosteric inhibitors that can target mutated proteins.
- Hybrid Molecules: The combination of a pyrimidine core with other pharmacophores into a single hybrid molecule is a promising strategy to create multi-targeted agents with enhanced efficacy.^[28]
- Improved Drug Delivery: Innovative formulation strategies are being explored to enhance the solubility and bioavailability of poorly soluble pyrimidine derivatives.^{[29][30]}

In conclusion, the biological activities of pyrimidine derivatives are vast and continue to be a major focus of drug discovery and development. The insights into their mechanisms of action, structure-activity relationships, and synthetic accessibility provide a robust foundation for the design of next-generation therapeutics to address a wide range of human diseases.

References

- Rashid, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. *RSC Advances*. [\[Link\]](#)
- Wang, Y., et al. (2019). Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy. *Journal of Medicinal Chemistry*. [\[Link\]](#)

- Singh, H., et al. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. *Archiv der Pharmazie*. [Link]
- Baxter, E. W., et al. (2000). Inhibitors of NF-kappaB and AP-1 gene expression: SAR studies on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide]. *Journal of Medicinal Chemistry*. [Link]
- Ercan, D., et al. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. *Clinical Cancer Research*. [Link]
- Kumar, A., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). *Current Medicinal Chemistry*. [Link]
- Rashid, M., et al. (2022). Demystifying the syntheses, anti-inflammatory activities and structure: Activity relationships of pyrimidines. *Journal of the Indian Chemical Society*. [Link]
- Singh, P., et al. (2025).
- Brandhuber, B. J., et al. (2013). Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. *Journal of Medicinal Chemistry*. [Link]
- Liu, H., et al. (2004). Theoretical studies on pyrimidine substituent derivatives as dual inhibitors of AP-1 and NF-kappaB. *Journal of Medicinal Chemistry*. [Link]
- Sharma, A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. *Archiv der Pharmazie*. [Link]
- Baillache, G., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. *RSC Medicinal Chemistry*. [Link]
- Al-Warhi, T., et al. (2023).
- Singh, H., et al. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. *Archiv der Pharmazie*. [Link]
- Al-Omair, M. A., et al. (2022).
- Chandregowda, V., et al. (2009). Modified Synthesis of Erlotinib Hydrochloride. *Indian Journal of Pharmaceutical Sciences*. [Link]
- Sharma, A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. *Archiv der Pharmazie*. [Link]
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. *International Journal of Pharmaceutical and Phytopharmacological Research*. [Link]
- Rashid, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships of pyrimidines. *RSC Advances*. [Link]
- Baxter, E. W., et al. (2000). Inhibitors of NF-KB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[N -(3',5'-bis(trifluoromethyl)phenyl)carboxamide]. *Journal of Medicinal Chemistry*. [Link]

- El-Sayed, N. F., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[2][7][11]triazolo[1,5- a]pyrimidines bearing amino acid moiety. RSC Advances. [\[Link\]](#)
- Zhang, H., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry. [\[Link\]](#)
- Sun, W., et al. (2021). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical and Nano Sciences. [\[Link\]](#)
- Li, D., et al. (2022). Novel third-generation pyrimidines-based EGFR tyrosine kinase inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer. European Journal of Medicinal Chemistry. [\[Link\]](#)
- US Patent No. US9428468B2. (2016). Process for the preparation of erlotinib.
- Zhang, H., et al. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential.
- Senthilkumar, P., et al. (2009). Synthesis of Zidovudine Derivatives with Anti-HIV-1 and Antibacterial Activities. Nucleosides, Nucleotides and Nucleic Acids. [\[Link\]](#)
- Singh, P., et al. (2025).
- Wang, L., et al. (2022).
- Chandregowda, V., et al. (2009). Modified Synthesis of Erlotinib Hydrochloride. Indian Journal of Pharmaceutical Sciences. [\[Link\]](#)
- Conte, C., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. [\[Link\]](#)
- Sharma, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. [\[Link\]](#)
- Baxter, E. W., et al. (2000). Inhibitors of NF-κB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[N -(3',5'-bis(trifluoromethyl)phenyl)carboxamide]. Journal of Medicinal Chemistry. [\[Link\]](#)
- Patsnap. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?.
- Kumar, P., et al. (2005). Synthesis and biological evaluation of prodrugs of zidovudine. Journal of Medicinal Chemistry. [\[Link\]](#)
- Kamal, A., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules. [\[Link\]](#)
- Brainly.in. (2025). 4 Outline the synthesis of Trimethoprim. Explain its MOA and mention its uses. Brainly.in. [\[Link\]](#)
- Chinese Patent No. CN101328138B. (2011). Preparation of trimethoprim.
- Scribd. (n.d.). Trimethoprim Synthesis. Scribd. [\[Link\]](#)
- The Pharma Innovation. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review.
- Role of Pyrimidine Derivatives in the Treatment of Cancer. (2022).
- Ciacci, A., et al. (2013). Synthesis and SAR studies of dual AKT/NF-κB inhibitors against melanoma. ChemMedChem. [\[Link\]](#)

- Raviolo, M. A., et al. (2007). Synthesis and antiretroviral evaluation of derivatives of zidovudine. Journal of the Brazilian Chemical Society. [Link]
- Chinese Patent No. CN103864870A. (2014). Preparation method of zidovudine.
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of NF-kappaB and AP-1 gene expression: SAR studies on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. allresearchjournal.com [allresearchjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel third-generation pyrimidines-based EGFR tyrosine kinase inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein - Google Patents [patents.google.com]
- 17. Pyrimidine hybrids with in vivo anticancer therapeutic potential. | Semantic Scholar [semanticscholar.org]
- 18. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Theoretical studies on pyrimidine substituent derivatives as dual inhibitors of AP-1 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Zidovudine synthesis - chemicalbook [chemicalbook.com]
- 24. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 25. brainly.in [brainly.in]
- 26. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 30. hilarispublisher.com [hilarispublisher.com]
- To cite this document: BenchChem. [The Pyrimidine Nucleus: A Privileged Scaffold in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178525#biological-activity-of-pyrimidine-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com